molecular formula C24H22N4 B416522 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B416522
M. Wt: 366.5g/mol
InChI Key: GAELJTQGYRTLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines and have a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazol-2-ylmethyl phenyl ether
  • 1,2-bis(imidazol-1-ylmethyl)benzene
  • N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine

Uniqueness

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5g/mol

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-phenylbutan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C24H22N4/c1-16(17-9-3-2-4-10-17)18(24-27-21-13-7-8-14-22(21)28-24)15-23-25-19-11-5-6-12-20(19)26-23/h2-14,16,18H,15H2,1H3,(H,25,26)(H,27,28)

InChI Key

GAELJTQGYRTLNW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Canonical SMILES

CC(C1=CC=CC=C1)C(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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